Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)-
Description
Tricyclo(4.2.2.0²⁵)dec-7-ene, 9,10-bis(methylene)-, (1α,2α,5α,6α)- (hereafter referred to as the target compound) is a highly strained tricyclic hydrocarbon with a unique bridgehead configuration. Its structure consists of a norbornene-like core fused with an additional bridging methylene group, resulting in a rigid, cage-like geometry. The compound’s stereochemistry (1α,2α,5α,6α) indicates that all bridgehead substituents are positioned on the same face, enhancing steric strain and influencing its reactivity.
Properties
CAS No. |
57297-56-0 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
7,8-dimethylidenetricyclo[4.2.2.02,5]dec-3-ene |
InChI |
InChI=1S/C12H14/c1-7-8(2)10-4-3-9(7)11-5-6-12(10)11/h5-6,9-12H,1-4H2 |
InChI Key |
ZOFZXGBHQXCMJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=C)C3C2C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(42202,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Tricyclo(4.2.2.02,5)dec-7-ene, 9,10-bis(methylene)-, (1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclo[4.2.0.0²⁵]octa-3,7-diene Derivatives
The compound Tricyclo[4.2.0.0²⁵]octa-3,7-diene, 3-ethynyl- (CAS 163333-05-9) shares a similar tricyclic backbone but differs in ring size ([4.2.0.0²⁵] vs. [4.2.2.0²⁵]) and substituents. Key distinctions include:
- Substituent Effects : The ethynyl group in CAS 163333-05-9 introduces sp-hybridized carbon, enabling click chemistry or polymerization, whereas the bis(methylene) groups in the target compound favor conjugation and Diels-Alder reactions .
| Property | Target Compound | CAS 163333-05-9 |
|---|---|---|
| Molecular Formula | C₁₂H₁₂ | C₁₀H₈ |
| Ring System | [4.2.2.0²⁵] | [4.2.0.0²⁵] |
| Key Substituents | 9,10-bis(methylene) | 3-ethynyl |
| Potential Reactivity | Conjugation-driven | Alkyne-mediated |
Heteroatom-Containing Tricyclic Systems
The 7,8-Diazatricyclo(4.2.2.0²⁵)dec-7-ene (CAS 25863-08-5) incorporates nitrogen atoms at positions 7 and 6. This heteroatom inclusion drastically alters properties:
- Electronic Effects : Nitrogen lone pairs enhance polarity and hydrogen-bonding capacity, making the diaza compound more soluble in polar solvents than the hydrocarbon target compound.
- Reactivity : The diaza system may undergo nucleophilic substitution or coordination with metals, whereas the target compound’s reactivity is dominated by electrophilic addition or cycloadditions .
Functionalized Tricyclic Derivatives
- Benzofulvene (CAS 2471-84-3): A fused aromatic tricyclic system, benzofulvene exhibits extended π-conjugation, enabling applications in organic electronics. In contrast, the target compound’s non-aromatic structure lacks such delocalization but offers greater strain energy for ring-opening polymerizations .
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one : This sulfur- and nitrogen-containing tetracyclic compound highlights how heteroatoms and bulky substituents (e.g., methoxyphenyl) can stabilize otherwise strained systems. The target compound’s lack of heteroatoms simplifies synthesis but limits functional versatility .
Biological Activity
Tricyclo(4.2.2.0(2,5))dec-7-ene, 9,10-bis(methylene)- is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by its three interconnected rings. Its molecular formula is , and it possesses distinct chemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H22 |
| Molecular Weight | 218.35 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of tricyclo(4.2.2.0(2,5))dec-7-ene derivatives. Research conducted by D’yakonov et al. demonstrated that synthesized tricyclic adducts exhibit significant cytotoxic effects against various tumor cell lines, including Jurkat, K562, U937, and HL60. The inhibitory concentration values (IC50) ranged from to µM, indicating potent activity against these cancer cells .
The mechanism through which these compounds exert their cytotoxic effects is believed to involve interference with cellular processes critical for cancer cell survival and proliferation. The specific pathways affected by tricyclo(4.2.2.0(2,5))dec-7-ene remain an area of ongoing research.
Case Studies
-
Study on Jurkat Cells :
- Objective : To evaluate the cytotoxicity of tricyclo(4.2.2.0(2,5))dec-7-ene against Jurkat T-cell leukemia.
- Findings : The compound showed a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in leukemia treatment.
-
Study on K562 Cells :
- Objective : To assess the effects on chronic myeloid leukemia cells.
- Findings : Similar to the Jurkat study, K562 cells exhibited marked sensitivity to the compound, reinforcing its role as a promising antitumor agent.
Synthesis and Derivatives
The synthesis of tricyclo(4.2.2.0(2,5))dec-7-ene has been achieved through various catalytic methods, notably Co(I)-catalyzed cycloaddition reactions that yield high-purity products with substantial yields (74–80%) . The development of derivatives with modified functional groups is ongoing to enhance biological activity and selectivity.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves strained alkene precursors and Diels-Alder-like cycloadditions. Key steps include:
- Precursor selection : Use bicyclic or tricyclic hydrocarbons with reactive double bonds (e.g., norbornene derivatives) .
- Reagent optimization : Catalytic Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Column chromatography or crystallization to isolate the product from stereoisomers .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s stereochemistry and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Analyze coupling constants and chemical shifts to verify bridgehead stereochemistry (e.g., 1α,2α,5α,6α configuration) .
- X-ray crystallography : Definitive proof of spatial arrangement via single-crystal diffraction .
- Mass spectrometry : Confirm molecular formula (C₁₂H₁₄) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in ring-opening or cycloaddition reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions like [2+2] or [4+2] cycloadditions .
- Molecular dynamics simulations : Assess strain energy in the tricyclic core to predict regioselectivity .
- Benchmarking : Validate models against experimental kinetic data (e.g., Arrhenius parameters) .
Q. What strategies resolve contradictions in reported spectral data for this compound across studies?
Methodological Answer:
- Cross-validation : Compare NMR spectra with structurally analogous compounds (e.g., isomers listed in CAS 36439-92-6) .
- Isotopic labeling : Use ²H or ¹³C-enriched samples to distinguish overlapping signals .
- Collaborative replication : Reproduce synthesis protocols from multiple sources to isolate experimental variables (e.g., solvent purity, temperature gradients) .
Q. How does the compound’s strained topology influence its application in supramolecular chemistry or polymer precursors?
Methodological Answer:
- Thermal stability assays : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds under polymerization conditions .
- Host-guest studies : Use X-ray crystallography or UV-Vis titration to evaluate binding affinity with macrocycles (e.g., cucurbiturils) .
- Mechanistic probes : Employ radical initiators or photoactivation to study ring-opening pathways for polymer crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
